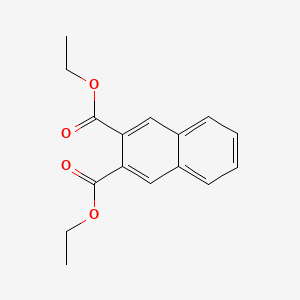

Diethyl Naphthalene-2,3-dicarboxylate

Description

Contextualization within Naphthalene (B1677914) Derivatives and Aromatic Diesters

Naphthalene, a bicyclic aromatic hydrocarbon, serves as the structural foundation for a vast array of derivatives. When two carboxylic acid groups are attached to the naphthalene core, it forms naphthalenedicarboxylic acid. The specific arrangement of these functional groups gives rise to various isomers, each with unique properties. The "2,3-" designation in Diethyl Naphthalene-2,3-dicarboxylate indicates that the two carboxylate groups are positioned on adjacent carbon atoms of one of the aromatic rings.

As an aromatic diester, this compound is characterized by the presence of two ester functional groups attached to the aromatic naphthalene framework. Aromatic diesters are a significant class of compounds, often employed as monomers in the synthesis of polymers, as plasticizers, and as intermediates in the production of fine chemicals. The properties of these diesters, such as their thermal stability and solubility, are influenced by both the aromatic core and the nature of the alkyl groups of the ester.

Significance in Contemporary Organic and Materials Chemistry

The significance of this compound in contemporary chemistry lies primarily in its potential as a versatile building block for the synthesis of more complex molecules and materials. Its bifunctional nature, with two reactive ester groups, allows it to be used in polymerization reactions to create novel polyesters and polyamides. While the 2,6-isomer has been extensively studied for high-performance polymers, the 2,3-isomer offers the potential to create polymers with different chain conformations and, consequently, distinct physical properties. Research into aromatic polyamides, for example, has shown that the choice of dicarboxylic acid monomer is crucial in determining the final properties of the polymer, such as solubility and thermal stability. mdpi.com

Furthermore, the naphthalene core is a well-known fluorophore. The unique electronic properties of the naphthalene ring system make its derivatives promising candidates for the development of fluorescent probes and other functional materials. The substitution pattern on the naphthalene ring can be tailored to fine-tune the photophysical properties of these materials. For instance, derivatives of naphthalene-2,3-dicarboxaldehyde have been utilized in fluorescent labeling for the analysis of proteins. nih.gov This suggests that esters like this compound could serve as precursors to a variety of functional dyes and sensors.

Recent advancements in synthetic methodologies, such as mechanochemistry, have also highlighted the potential for more environmentally friendly and efficient ways to produce polyaromatic compounds, including naphthalene derivatives. researchgate.net The application of such techniques to the synthesis of this compound could open up new avenues for its larger-scale production and application.

Overview of Research Trajectories Pertaining to Naphthalene-2,3-dicarboxylate Esters

Research involving naphthalene-2,3-dicarboxylate esters and related compounds is following several key trajectories. One major area of focus is the development of novel polymers. Scientists are exploring the use of various naphthalene dicarboxylic acid isomers, including the 2,3-isomer, to create polyesters and polyamides with tailored properties. The goal is to move beyond the well-established PEN and develop materials with, for example, improved processability, specific optical properties, or enhanced gas barrier characteristics. The synthesis of aromatic polyamides from different diamines and dicarboxylic acids is an active field of research, with a focus on achieving high thermal stability and good solubility for ease of processing. mdpi.com

Another significant research direction is the use of naphthalene-2,3-dicarboxylate derivatives as building blocks in the synthesis of larger, more complex organic molecules. For example, there is documented use of related compounds as precursors in the synthesis of larger polycyclic aromatic systems. nih.gov This highlights the role of these esters as key intermediates in the construction of novel organic materials with potential applications in electronics and photonics.

The exploration of the photophysical properties of naphthalene derivatives is also a vibrant area of research. The inherent fluorescence of the naphthalene core is being exploited to design and synthesize new fluorescent sensors for the detection of ions and small molecules. rsc.org Research in this area often involves modifying the substitution pattern on the naphthalene ring to enhance the sensitivity and selectivity of the fluorescent response. The development of metal-organic frameworks (MOFs) incorporating naphthalene dicarboxylate ligands is another promising avenue, with potential applications in sensing and catalysis. frontiersin.org

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 50919-54-5 |

Spectroscopic Data of a Related Compound: Dimethyl Naphthalene-2,3-dicarboxylate

| Spectroscopic Data | Dimethyl Naphthalene-2,3-dicarboxylate |

| ¹H NMR (CDCl₃, ppm) | δ 8.35 (s, 2H), 7.90 (dd, J = 6.4, 3.2 Hz, 2H), 7.58 (dd, J = 6.4, 3.2 Hz, 2H), 3.98 (s, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 168.1, 135.2, 131.9, 129.0, 128.1, 127.5, 52.6 |

Note: The data presented here is for Dimethyl Naphthalene-2,3-dicarboxylate and is intended to be illustrative of the types of signals expected for the diethyl analog. The chemical shifts for this compound would differ, particularly in the ethyl group region.

Structure

3D Structure

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

diethyl naphthalene-2,3-dicarboxylate |

InChI |

InChI=1S/C16H16O4/c1-3-19-15(17)13-9-11-7-5-6-8-12(11)10-14(13)16(18)20-4-2/h5-10H,3-4H2,1-2H3 |

InChI Key |

YEHPWDJFRGQQIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Naphthalene 2,3 Dicarboxylate

Esterification Routes from Naphthalene-2,3-dicarboxylic Acid

The direct esterification of naphthalene-2,3-dicarboxylic acid with ethanol (B145695) represents a fundamental approach to the synthesis of diethyl naphthalene-2,3-dicarboxylate. This method is an application of the Fischer esterification reaction, a well-established process in organic chemistry.

Classical Acid-Catalyzed Esterification Approaches

The classical synthesis of this compound involves the reaction of naphthalene-2,3-dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. This reversible reaction necessitates reaction conditions that favor the formation of the ester product.

Commonly employed acid catalysts for this type of esterification include mineral acids such as sulfuric acid (H₂SO₄) and tosic acid (TsOH). The mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the ethanol. The subsequent elimination of water drives the reaction towards the formation of the ester.

A significant challenge in the esterification of naphthalene (B1677914) dicarboxylic acids is the low solubility of the diacid in lower alcohols like ethanol under moderate conditions. This can impede the reaction rate and lead to lower yields. To mitigate this, the reaction is often carried out at elevated temperatures and pressures to increase the solubility of the starting material and promote the reaction kinetics.

| Parameter | Typical Condition | Rationale |

| Reactants | Naphthalene-2,3-dicarboxylic acid, Ethanol | Starting material and esterifying agent |

| Catalyst | Sulfuric acid (H₂SO₄), Tosic acid (TsOH) | To increase the electrophilicity of the carboxylic acid |

| Solvent | Excess Ethanol | Serves as both reactant and solvent |

| Temperature | Elevated | To increase reaction rate and solubility of the diacid |

| Pressure | Atmospheric or elevated | To maintain reaction temperature and contain volatile reactants |

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the yield and purity of this compound, several reaction parameters can be optimized. The choice of catalyst and its concentration are critical. While strong mineral acids are effective, they can also promote side reactions and may require neutralization and removal during product purification, which can complicate the process and increase equipment corrosion. mdpi.com

Alternative catalysts have been explored for the esterification of naphthalene dicarboxylic acids. For the related synthesis of dimethyl 2,6-naphthalenedicarboxylate, catalysts such as ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) have been shown to be effective. researchgate.net Research into the synthesis of dimethyl-2,6-naphthalene dicarboxylate has identified optimal conditions using a sodium tungstate catalyst, including a reaction temperature of 215°C, a catalyst concentration of 3% by mass, a reaction time of 3 hours, and a methanol (B129727) to diacid mass ratio of 6:1, achieving a conversion of 92.80%. researchgate.net Similar optimization strategies could be applied to the synthesis of the diethyl 2,3-dicarboxylate.

The removal of water as it is formed is a key strategy to drive the equilibrium towards the ester product. This can be achieved by techniques such as azeotropic distillation using a Dean-Stark apparatus. Furthermore, controlling the reaction temperature and time is crucial to prevent the formation of impurities and decomposition of the product.

Transesterification Processes

Transesterification offers an alternative route to this compound, which can circumvent some of the challenges associated with direct esterification, particularly the low solubility of the dicarboxylic acid.

Conversion from Dimethyl Naphthalene-2,3-dicarboxylate Analogues

This two-step approach involves the initial synthesis of dimethyl naphthalene-2,3-dicarboxylate, which can be more readily prepared and purified. The purified dimethyl ester is then converted to the diethyl ester through transesterification with ethanol. This method is advantageous as it starts with a more soluble substrate, potentially leading to a cleaner reaction with higher yields.

The reaction involves heating the dimethyl naphthalene-2,3-dicarboxylate with an excess of ethanol, typically in the presence of a catalyst. The equilibrium is driven towards the formation of the diethyl ester by the removal of the lower-boiling methanol byproduct through distillation.

Catalyst Selection and Mechanistic Insights in Transesterification Reactions

Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com Acid catalysts, similar to those used in direct esterification, protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by ethanol. masterorganicchemistry.com The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of methanol.

Base-catalyzed transesterification, often employing alkoxides such as sodium ethoxide, is also a common method. masterorganicchemistry.com The mechanism involves the nucleophilic addition of the ethoxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a methoxide (B1231860) ion, yielding the diethyl ester. masterorganicchemistry.com To favor the product, the alcohol corresponding to the desired ester (ethanol in this case) is typically used as the solvent in large excess. masterorganicchemistry.com

The selection of the catalyst depends on the specific requirements of the synthesis, including reaction rate, desired purity, and compatibility with the starting materials and products. For industrial applications, catalysts that are easily separable and reusable are often preferred.

Advanced Synthetic Protocols

In addition to classical methods, advanced synthetic protocols are being developed to improve the efficiency and environmental friendliness of this compound synthesis. One such method is mechanochemistry, which involves conducting reactions in the solid state with mechanical energy, often in a ball mill.

A solvent-free mechanochemical synthesis of this compound has been reported. researchgate.net This approach offers a greener alternative to traditional solvent-based methods by reducing or eliminating the use of hazardous solvents. The reaction is carried out by milling naphthalene-2,3-dicarboxylic acid with ethanol and a suitable catalyst in a ball mill. This method can lead to high yields and reduced reaction times compared to conventional techniques. researchgate.net

Mechanochemical Synthesis of Naphthalene-2,3-dicarboxylic Acid Diethyl Ester

Mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. In the context of producing polyaromatic hydrocarbons, which are often plagued by poor solubility, solvent-free mechanochemical methods offer significant advantages. The synthesis of this compound can be achieved through such a process, which involves the high-speed ball milling of reagents in the absence of a solvent. This technique not only aligns with the principles of green chemistry by minimizing solvent waste but can also lead to improved reaction kinetics and yields. The mechanical energy supplied during the milling process facilitates the reaction between the starting materials, Naphthalene-2,3-dicarboxylic acid and an ethylating agent, to form the desired diethyl ester. Spectroscopic analysis, such as FT-IR and NMR, is crucial for confirming the formation of the product and ensuring its purity.

Diels-Alder Reactions and Phthalan (B41614) Chemistry in this compound Formation

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, provides a viable pathway to the naphthalene core of this compound. This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. In the synthesis of naphthalene derivatives, a common strategy is the reaction of a suitable diene with a dienophile containing the desired ester functionalities, followed by an aromatization step.

A pertinent example of this approach involves the use of isobenzofuran (B1246724) derivatives, which belong to the class of phthalan compounds. Isobenzofuranimides have been successfully transformed into naphthalene-2,3:6,7-bis(dicarboximide)s through a Diels-Alder reaction with a maleimide, followed by dehydration. researchgate.netsciencepublishinggroup.com This methodology highlights the potential of using phthalan-type structures as dienes to construct the naphthalene-2,3-dicarboxylate skeleton. By analogy, a suitably substituted isobenzofuran could react with a dienophile such as diethyl acetylenedicarboxylate (B1228247) to furnish the this compound backbone after a subsequent aromatization step. The reaction conditions for such transformations are critical and can influence the yield and selectivity of the desired product.

| Diene Precursor | Dienophile | Product Type | Reference |

| Isobenzofuranimide | Maleimide | Naphthalene-bis(dicarboximide) | researchgate.netsciencepublishinggroup.com |

Multi-Step Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives, such as those bearing halogen or amine substituents, typically involves multi-step reaction sequences. These derivatives are of interest for their potential applications in materials science and medicinal chemistry.

Amine-Substituted Analogues:

The introduction of an amine group onto the naphthalene ring can be achieved through various synthetic strategies. One approach involves the synthesis of a precursor molecule that already contains the amine functionality, which is then elaborated to the final diester. For instance, the synthesis of Dimethyl 6-(N,N-Dimethylamino)naphthalene-2,3-dicarboxylate serves as a key example of preparing an amine-substituted analogue. While the specific details for the diethyl ester were not found, the methodology for the dimethyl ester provides a clear precedent for the synthesis of such compounds.

Halogenated Analogues:

Halogenated derivatives of this compound can be prepared by introducing halogen atoms onto the naphthalene core at various stages of the synthesis. A general method for the halogenation of a naphthalene dicarboxylic acid involves the direct treatment of the acid with a halogenating agent in the presence of a catalyst. For example, 8-Bromo-naphthalene-1,4-dicarboxylic acid has been synthesized by reacting naphthalene-1,4-dicarboxylic acid with bromine in concentrated sulfuric acid, using iodine as a catalyst. prepchem.com A similar approach could be adapted for the halogenation of naphthalene-2,3-dicarboxylic acid prior to esterification to yield the diethyl ester.

Alternatively, halogenated starting materials can be employed in the synthetic sequence. The preparation of di(chloromethyl)naphthalenes has been reported, which could potentially serve as precursors to halogenated naphthalene dicarboxylic acids and their subsequent esters. rsc.org

| Functionalization | Reagents and Conditions | Product Type | Reference |

| Bromination | Naphthalene-1,4-dicarboxylic acid, Br₂, H₂SO₄, I₂ | Bromo-naphthalene-dicarboxylic acid | prepchem.com |

Advanced Spectroscopic and Structural Characterization of Diethyl Naphthalene 2,3 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons within Diethyl Naphthalene-2,3-dicarboxylate.

Proton NMR (¹H NMR) Analysis of Alkyl and Aromatic Spin Systems

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl ester groups (the alkyl spin system) and the protons of the naphthalene (B1677914) core (the aromatic spin system). The ethyl groups typically present as a quartet for the methylene (B1212753) (-OCH₂) protons, resulting from coupling to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The aromatic region is expected to show a more complex pattern of signals due to the various protons on the disubstituted naphthalene ring.

While specific, experimentally verified spectral data for this compound is not widely available in published literature, the expected chemical shifts and multiplicities can be predicted based on the structure.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthalene-H | 7.5 - 8.5 | Multiplet (m) | 6H |

| -O-CH₂ -CH₃ | ~4.4 | Quartet (q) | 4H |

| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | 6H |

Carbon-13 NMR (¹³C NMR) Investigation of Carbonyl and Naphthalene Ring Carbons

Complementing the proton data, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons (C=O) of the ester groups, which are expected in the downfield region of the spectrum. The naphthalene ring will exhibit a series of signals for both the protonated and quaternary aromatic carbons. The two carbons of the ethyl groups will appear in the upfield, or aliphatic, region of the spectrum. A search of scientific databases indicates that specific experimental ¹³C NMR data for this compound is not readily reported.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester C =O | ~166 |

| Aromatic Quaternary C | ~130 - 135 |

| Aromatic C-H | ~125 - 130 |

| Ethyl -OCH₂ - | ~62 |

| Ethyl -CH₃ | ~14 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Accurate Mass Determination for Molecular Formula Confirmation

The molecular formula for this compound is C₁₆H₁₆O₄. High-resolution mass spectrometry can measure the mass of the molecular ion to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass provides a theoretical value that can be compared against experimental results to verify the compound's formula. uni.lu While experimental data is not available in the searched literature, predicted values serve as a benchmark for identification. uni.lu

Interactive Data Table: HRMS Data for C₁₆H₁₆O₄

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | - |

| Calculated Monoisotopic Mass | 272.10486 Da | PubChem uni.lu |

| Predicted m/z for [M+H]⁺ | 273.11214 | PubChem uni.lu |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Elucidation

Through the diffraction of X-rays by a single crystal of the compound, it is possible to generate an electron density map from which the exact positions of atoms can be determined. This analysis provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. A thorough search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, detailed experimental data on its specific molecular geometry, crystal system, and space group are not available at this time. For comparison, the related isomer Diethyl naphthalene-1,4-dicarboxylate has been studied and crystallizes in a monoclinic system. researchgate.net

Conformational Analysis and Torsional Angles within the Naphthalene Backbone and Ester Groups

The conformational freedom of this compound is primarily dictated by the rotation around the single bonds connecting the ester groups to the rigid naphthalene backbone. The naphthalene core itself is an aromatic, bicyclic system and is expected to be essentially planar. However, the orientation of the two diethyl carboxylate substituents relative to this plane and to each other is of significant conformational interest.

The key dihedral angles that define the conformation of the molecule are associated with the C(naphthalene)-C(carbonyl) and C(carbonyl)-O(ester) bonds. Steric hindrance between the ester groups and the adjacent hydrogen atoms on the naphthalene ring can influence the preferred torsional angles. In related naphthalene dicarboxylate compounds, the ester groups are often found to be twisted out of the plane of the naphthalene ring to alleviate steric strain. For instance, in crystal structures of similar aromatic esters, the dihedral angle between the plane of the ester group and the aromatic ring can vary significantly.

Table 1: Predicted Key Torsional Angles in this compound (Hypothetical)

| Torsional Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Angle (°) |

|---|---|---|---|---|---|

| τ1 | C1 | C2 | C(carbonyl) | O(carbonyl) | ~30-60 |

| τ2 | C4 | C3 | C(carbonyl) | O(carbonyl) | ~30-60 |

| τ3 | C2 | C(carbonyl) | O(ethyl) | C(ethyl) | ~180 |

Note: These are hypothetical values based on steric considerations and data from related molecules. Actual values may vary.

Vibrational Spectroscopy (FTIR, Raman)

Identification and Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is characterized by contributions from the naphthalene backbone, the carbonyl groups of the esters, and the ethyl chains. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information for a comprehensive vibrational analysis.

The naphthalene backbone gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations of the naphthalene ring are expected to produce a group of bands in the 1650-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹. Studies on substituted naphthalenes, such as 2,3-dimethylnaphthalene, provide a basis for assigning these ring vibrations. nih.govresearchgate.net

The most prominent feature in the FTIR spectrum is expected to be the carbonyl (C=O) stretching vibration of the ester functional groups. This typically appears as a strong, sharp band in the region of 1730-1700 cm⁻¹. The exact position of this band can be influenced by electronic effects of the naphthalene ring and the conformation of the ester groups.

The ester C-O stretching vibrations are expected to produce strong bands in the 1300-1100 cm⁻¹ region. These are often coupled vibrations and can be useful in confirming the presence of the ester functionality.

The ethyl groups will contribute C-H stretching vibrations from the CH₂ and CH₃ groups in the 2980-2850 cm⁻¹ region. C-H bending vibrations for the ethyl groups are expected in the 1470-1370 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Aromatic | 3100-3000 | Medium to Weak |

| C-H stretch | Aliphatic (Ethyl) | 2980-2850 | Medium |

| C=O stretch | Ester | 1730-1700 | Strong |

| C=C stretch | Aromatic Ring | 1650-1450 | Medium to Strong |

| C-H bend | Aliphatic (Ethyl) | 1470-1370 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Electronic Transitions and Absorption Characteristics of the Naphthalene Chromophore

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the naphthalene chromophore. Naphthalene and its derivatives typically exhibit three main absorption bands, which arise from π→π* transitions. omlc.org

The most intense absorption band, often referred to as the β-band (or ¹Bb), is usually observed at shorter wavelengths, typically below 250 nm. A second, structured band, known as the p-band (or ¹La), appears at intermediate wavelengths, often in the 250-300 nm range. A third, weaker, and often structured band, the α-band (or ¹Lb), is found at the longest wavelengths, typically above 300 nm. The presence of the dicarboxylate substituents on the naphthalene ring can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene.

Table 3: Typical UV-Vis Absorption Maxima for Naphthalene Derivatives

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| ¹Bb (β-band) | < 250 | High |

| ¹La (p-band) | 250 - 300 | Medium |

Note: The exact λmax values and molar absorptivities for this compound will depend on the solvent and the specific electronic effects of the ester groups.

Investigation of Solvatochromic Behavior and Quantum Yields in Fluorescent Derivatives

Naphthalene derivatives are well-known for their fluorescent properties. omlc.org Upon excitation with UV light, this compound is expected to exhibit fluorescence, typically emitting in the UV or blue region of the electromagnetic spectrum. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process. For unsubstituted naphthalene, the quantum yield is moderate. Substituents can significantly influence the quantum yield.

Solvatochromism , the change in the position of the absorption or emission maximum with a change in solvent polarity, is a common phenomenon for fluorescent molecules, especially those with a significant change in dipole moment upon excitation. While the naphthalene core itself is nonpolar, the presence of the two polar ester groups can lead to some degree of solvatochromic shift. In more complex naphthalene derivatives, such as push-pull systems, this effect can be very pronounced. rsc.orgresearchgate.net For this compound, a slight red shift in the emission spectrum is expected with increasing solvent polarity.

The quantum yield of fluorescence can also be sensitive to the solvent environment. In some cases, intermolecular interactions with the solvent can provide non-radiative decay pathways, leading to a decrease in the quantum yield. The study of solvatochromic behavior and quantum yields in different solvents provides valuable information about the electronic structure of the excited state and the nature of solute-solvent interactions. While specific data for this compound is not extensively documented, studies on related naphthalene dicarboximides and other derivatives show a wide range of quantum yields and significant solvatochromism, highlighting the tunability of the photophysical properties of the naphthalene chromophore. rsc.orgresearchgate.net

Table 4: Hypothetical Photophysical Data for this compound in Different Solvents

| Solvent | Dielectric Constant | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Hexane | 1.88 | ~315 | ~340 | ~0.25 |

| Dichloromethane | 8.93 | ~318 | ~348 | ~0.20 |

| Acetonitrile | 37.5 | ~320 | ~355 | ~0.18 |

Note: These are hypothetical values intended to illustrate the expected trends in solvatochromic shift and quantum yield. Actual experimental values may differ.

Computational and Theoretical Investigations of Diethyl Naphthalene 2,3 Dicarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Diethyl Naphthalene-2,3-dicarboxylate to predict a variety of chemical and physical properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited. samipubco.com

While specific DFT calculations for this compound are not extensively published, data for the parent naphthalene (B1677914) molecule provide a fundamental baseline. DFT studies on naphthalene have calculated its HOMO-LUMO gap, with values varying slightly depending on the basis set used. For instance, a DFT investigation using the aug-cc-pVQZ basis set determined the gap to be approximately 4.75 eV. samipubco.com The introduction of two diethyl carboxylate groups at the 2 and 3 positions is expected to lower the HOMO-LUMO gap. DFT calculations on other substituted naphthalenes have shown that functional groups, particularly electron-withdrawing ones like carboxyl groups, reduce the energy gap compared to the unsubstituted parent molecule. researchgate.net This reduction enhances the molecule's potential for electronic applications and influences its reactivity.

| Method | Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| DFT | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| DFT | 3-21G | -5.91 | -0.96 | 4.94 |

| DFT | 6-31G | -5.82 | -0.96 | 4.86 |

| DFT | 6-311G | -6.07 | -1.21 | 4.85 |

| HF | aug-cc-pVQZ | -7.99 | 1.04 | 9.03 |

DFT calculations are instrumental in predicting the chemical reactivity and elucidating potential reaction pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. For naphthalene dicarboxylate esters, this could include predicting the mechanisms of hydrolysis, transesterification, or electrophilic substitution.

For example, theoretical studies on the carboxylation of naphthalene have used DFT to compare different reaction pathways, calculating the relative energies of intermediates and products to determine the most likely mechanism. researchgate.net Similarly, computational modeling can be applied to the hydrolysis of this compound, simulating the stepwise mechanism of nucleophilic attack on the carbonyl carbons, the formation of tetrahedral intermediates, and the departure of the ethanol (B145695) leaving group to determine the most favorable reaction route under acidic or basic conditions. These theoretical predictions provide a framework for optimizing reaction conditions and designing new synthetic routes.

The three-dimensional structure and conformational flexibility of this compound are key to its physical properties and molecular interactions. The primary degrees of freedom involve the rotation of the two ethyl ester groups relative to the rigid naphthalene plane. DFT calculations can determine the rotational energy barriers and identify the most stable conformations.

In related compounds like diethyl naphthalene-1,4-dicarboxylate, crystallographic studies have shown that the ester groups are not coplanar with the naphthyl ring system. researchgate.net For this compound, DFT optimization would likely reveal that the most stable conformers adopt a geometry where the carbonyl groups are twisted out of the plane of the naphthalene ring to minimize steric hindrance. Computational studies can quantify the energy differences between various rotational isomers (rotamers), providing insight into the conformational population at a given temperature. Such analyses are crucial for understanding crystal packing and interactions in condensed phases. researchgate.net

Molecular Dynamics and Molecular Mechanics Simulations

While DFT provides detailed electronic information on static structures, molecular dynamics (MD) and molecular mechanics (MM) simulations are used to explore the movement of atoms and molecules over time, offering a view of their dynamic behavior.

For this molecule, MD simulations would illustrate the dynamic rotation of the two ethyl groups and the flexibility of the ethyl chains themselves. This provides a more realistic picture of the molecule's behavior in solution or in a polymer matrix compared to static quantum chemical calculations. While specific MD studies on this molecule are not prominent, the methodology has been successfully applied to understand the conformational landscapes of a wide range of organic molecules, from simple dicarboxylic acids to complex proteins. nih.govnih.gov

Naphthalene and its derivatives are well-known to form inclusion complexes with macrocyclic hosts like cyclodextrins (CDs). rsc.orgresearchgate.net These host-guest systems are of great interest for applications in drug delivery, sensing, and materials science. Molecular mechanics and molecular dynamics simulations are essential tools for studying the structure, stability, and formation process of these complexes. nih.gov

Computational modeling can be used to dock the this compound molecule into the hydrophobic cavity of a cyclodextrin (B1172386) (such as β-cyclodextrin). MM calculations can predict the preferred orientation of the guest within the host and estimate the binding energy. nih.gov Subsequently, MD simulations can be performed on the host-guest complex in an aqueous environment to refine the structure, analyze the stability of the complex over time, and calculate the free energy of binding. mdpi.com Studies on related naphthalene-cyclodextrin systems have confirmed the formation of stable 1:1 or 2:2 complexes, where the aromatic naphthalene core is encapsulated within the CD cavity. rsc.orgresearchgate.net These computational approaches provide a molecular-level understanding of the non-covalent interactions—such as hydrophobic and van der Waals forces—that govern the inclusion phenomenon. nih.gov

| Guest Molecule | Host Molecule | Observed Stoichiometry | Investigative Techniques |

|---|---|---|---|

| Naphthalene | α-Cyclodextrin | 1:2 (Guest:Host) | NMR Spectroscopy rsc.org |

| Naphthalene | β-Cyclodextrin | 2:1 and 2:2 (Guest:Host) | NMR Spectroscopy, Fluorescence rsc.orgresearchgate.net |

| Naphthalene | γ-Cyclodextrin | 2:1 and 2:2 (Guest:Host) | NMR Spectroscopy rsc.org |

| 1,5-Dichloronaphthalene | β-Cyclodextrin | 1:1 (Guest:Host) | NMR Spectroscopy researchgate.net |

| 9,10-Anthraquinone | β-Cyclodextrin | 1:1 (Guest:Host) | NMR Spectroscopy researchgate.net |

Quantum Chemical Studies on Spectroscopic Parameters

Quantum chemical calculations have emerged as powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering profound insights into their electronic structure and behavior. For this compound, theoretical investigations can provide a detailed understanding of its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and fluorescence spectra. These computational approaches, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the elucidation of spectroscopic parameters that are often complementary to experimental data. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the established theoretical frameworks provide a robust basis for predicting its spectroscopic characteristics.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The theoretical prediction of NMR parameters, such as chemical shifts and spin-spin coupling constants, is a cornerstone of computational chemistry in the structural elucidation of organic molecules. Methodologies like the Gauge-Including Atomic Orbital (GIAO) method, implemented within the framework of DFT, have proven to be highly effective in accurately forecasting these parameters. Such calculations can determine the isotropic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would involve the optimization of its three-dimensional geometry, followed by NMR property calculations at a suitable level of theory. These computations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The predicted shifts are invaluable for assigning experimental spectra, resolving ambiguities, and understanding the electronic environment of the naphthalene core and the diethyl ester substituents.

While specific published data for this compound is scarce, a hypothetical representation of theoretically predicted ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes. This table demonstrates the type of data that would be generated from such a computational study.

Hypothetical ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| H1/H4 | 7.8 - 8.2 |

| H5/H8 | 7.5 - 7.9 |

| H6/H7 | 7.3 - 7.7 |

| -CH₂- (ethyl) | 4.3 - 4.7 |

| -CH₃ (ethyl) | 1.3 - 1.7 |

Hypothetical ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C2/C3 | 130 - 135 |

| C4a/C8a | 128 - 132 |

| C1/C4 | 125 - 129 |

| C5/C8 | 124 - 128 |

| C6/C7 | 122 - 126 |

| C=O (ester) | 165 - 170 |

| -CH₂- (ethyl) | 60 - 65 |

| -CH₃ (ethyl) | 13 - 17 |

Computational Modeling of UV-Vis and Fluorescence Spectra

Computational modeling of UV-Vis and fluorescence spectra provides critical insights into the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including absorption and emission energies, oscillator strengths, and the nature of the electronic transitions involved.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy transitions. These calculations also provide information on the intensity of these transitions.

Similarly, by optimizing the geometry of the molecule in its first excited state, it is possible to model the fluorescence spectrum and predict the wavelength of maximum emission. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated, providing further insight into the molecule's photophysical properties.

Due to a lack of specific published computational studies on the UV-Vis and fluorescence spectra of this compound, a hypothetical data table is presented below to illustrate the expected outcomes of such theoretical investigations.

Hypothetical Predicted UV-Vis Absorption and Fluorescence Data

| Parameter | Predicted Value |

| λmax (Absorption) | 320 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| λmax (Fluorescence) | 380 - 420 nm |

| Stokes Shift | 60 - 70 nm |

Chemical Reactivity and Derivatization Studies of Diethyl Naphthalene 2,3 Dicarboxylate

Ester Hydrolysis and Saponification Kinetics

The ester groups of diethyl naphthalene-2,3-dicarboxylate are susceptible to hydrolysis under both acidic and basic conditions, yielding naphthalene-2,3-dicarboxylic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The elimination of ethanol, followed by deprotonation, regenerates the acid catalyst and yields the dicarboxylic acid. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): The reaction with a base, such as sodium hydroxide (B78521), is an irreversible process known as saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide anion, a strong base, which then deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion.

Table 1: Representative Kinetic Data for Alkaline Hydrolysis of a Structurally Related Diester (Diethyl Phthalate)

| Temperature (°C) | Solvent Composition (% v/v Ethanol) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 20 | 30 | 0.0045 |

| 30 | 30 | 0.0092 |

| 40 | 30 | 0.0185 |

| 30 | 50 | 0.0075 |

| 30 | 70 | 0.0058 |

Note: Data is illustrative and based on the kinetics of diethyl phthalate (B1215562) to demonstrate typical trends. walshmedicalmedia.comwalshmedicalmedia.com The rate constant generally increases with temperature and can be affected by solvent composition.

Reduction Reactions of Ester Groups to Alcohols

The ester functionalities of this compound can be reduced to the corresponding primary alcohols, yielding 2,3-bis(hydroxymethyl)naphthalene. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride anion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of each ester group. This is followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately leading to the dialcohol after an aqueous workup.

This reduction is a crucial synthetic route for accessing the 2,3-naphthalenedimethanol, a valuable building block for the synthesis of more complex molecules, such as ligands and polymers.

Nucleophilic Substitution Reactions at Ester Centers

The carbonyl carbons of the ester groups are electrophilic and can be attacked by a variety of nucleophiles, leading to the substitution of the ethoxy group. These nucleophilic acyl substitution reactions are fundamental to the derivatization of this compound.

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alkyl or aryl group from a different alcohol. The reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. This allows for the synthesis of a wide range of other naphthalene-2,3-dicarboxylate esters.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester groups into amides. This reaction is generally slower than hydrolysis and often requires higher temperatures. The product of ammonolysis would be naphthalene-2,3-dicarboxamide.

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents (RMgX), can react with the ester groups. This reaction proceeds via a double addition mechanism. The first addition of the Grignard reagent leads to a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. However, the reactivity of the ring is significantly influenced by the two diethyl carboxylate substituents. These groups are electron-withdrawing and therefore deactivate the aromatic system towards electrophilic attack, making the reactions require harsher conditions than for unsubstituted naphthalene.

In the naphthalene system, electrophilic attack generally favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate (a Wheland intermediate) that preserves the aromaticity of the second ring in more resonance structures. youtube.com

The two deactivating -COOEt groups are located at the β-positions 2 and 3. Deactivating groups on a benzene (B151609) ring typically direct incoming electrophiles to the meta position. In the naphthalene system, this directing effect is more complex. The ester groups at C2 and C3 will most strongly deactivate the ring to which they are attached. Therefore, electrophilic substitution is expected to occur on the other ring, at the α-positions (C5 or C8). Attack at these positions keeps the positive charge of the intermediate further away from the deactivating groups.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Diethyl 5-nitronaphthalene-2,3-dicarboxylate and Diethyl 8-nitronaphthalene-2,3-dicarboxylate |

| Halogenation | Br₂ / FeBr₃ | Diethyl 5-bromonaphthalene-2,3-dicarboxylate and Diethyl 8-bromonaphthalene-2,3-dicarboxylate |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely due to strong deactivation of the ring and complexation of the catalyst with the ester groups. sigmaaldrich.com |

Note: Predictions are based on established principles of electrophilic aromatic substitution on substituted naphthalenes. Experimental verification would be required.

Derivatization for Analytical and Sensing Applications (e.g., Fluorescent Probes)

Naphthalene and its derivatives are well-known for their fluorescent properties, making them excellent scaffolds for the development of chemical sensors and fluorescent probes. scilit.com The rigid, planar structure and extended π-conjugated system of the naphthalene core give rise to strong fluorescence with high quantum yields.

While this compound itself is not a primary tool for sensing, it serves as a key precursor for derivatives with sensing capabilities. The dicarboxylic acid, obtained from hydrolysis, or the dialcohol, from reduction, can be further functionalized to create chemosensors.

For example, the corresponding naphthalic anhydride (B1165640) derivatives are widely used in the synthesis of fluorescent probes for detecting metal ions, anions, and biologically relevant molecules. nih.govplos.org By reacting the naphthalene-2,3-dicarboxylic acid or its anhydride with molecules containing amine or hydroxyl groups, one can introduce specific binding sites for target analytes. The binding event often leads to a change in the fluorescence properties of the naphthalene fluorophore (e.g., "turn-on," "turn-off," or ratiometric response), allowing for quantitative detection.

Derivatives of the closely related naphthalene-2,3-dicarboxaldehyde are also prominent reagents used to label primary amines in amino acids and peptides, rendering them highly fluorescent for analytical separation and detection techniques. nih.gov This highlights the utility of the 2,3-disubstituted naphthalene framework in creating molecules for bioanalytical applications.

Applications in Materials Science and Polymer Chemistry

Monomer in High-Performance Polyester (B1180765) Synthesis

Naphthalene (B1677914) dicarboxylate esters are crucial monomers for producing high-performance polyesters. The incorporation of the naphthalene moiety into the polymer backbone is a well-established strategy for enhancing material performance beyond that of conventional polyesters like poly(ethylene terephthalate) (PET).

Polycondensation Reactions for Poly(ethylene naphthalate) Analogues

Diethyl naphthalene-2,3-dicarboxylate can serve as a monomer in polycondensation reactions with diols, such as ethylene (B1197577) glycol, to synthesize novel polyesters. This process is analogous to the industrial production of poly(ethylene naphthalate) (PEN), which typically uses dimethyl 2,6-naphthalene dicarboxylate. The reaction proceeds via transesterification, where the ethyl groups of the monomer are displaced by the diol to form ester linkages, creating long polymer chains and releasing ethanol (B145695) as a byproduct.

The polymerization process generally involves two stages:

Transesterification: The this compound is reacted with an excess of a diol (e.g., ethylene glycol) at elevated temperatures in the presence of a catalyst to form a bis(hydroxyalkyl)naphthalate oligomer.

Polycondensation: The temperature is further increased, and a vacuum is applied to remove the excess diol and facilitate the linking of the oligomers into a high-molecular-weight polyester.

The specific geometry of the 2,3-dicarboxylate isomer, where the ester groups are positioned on adjacent rings of the naphthalene structure, would result in a polymer with a distinct chain architecture compared to the linear structure derived from the 2,6-isomer. This "kinked" structure would influence the polymer's ability to crystallize, affecting its final properties.

Enhancement of Thermal Stability and Mechanical Properties of Polymer Composites

The inclusion of a naphthalene dicarboxylate unit in a polyester backbone characteristically improves its thermal stability, mechanical strength, and barrier properties. indoramaventures.com Polymers based on naphthalene dicarboxylates, such as PEN, exhibit higher glass transition temperatures (Tg) and melting points (Tm) compared to their terephthalate (B1205515) counterparts (PET). iastate.edu This enhancement is attributed to the rigid and bulky nature of the double-ring naphthalene structure, which restricts the mobility of the polymer chains.

For example, poly(ethylene 2,6-naphthalate) (PEN) shows significant improvements over PET in several key areas. iastate.eduresearchgate.net It is anticipated that a polyester derived from this compound would also exhibit enhanced thermal and mechanical performance relative to PET, though its properties would differ from PEN due to the isomer's unique geometry. The resulting polymers could be valuable for applications requiring high heat resistance and durability, such as specialty films and high-performance fibers.

Table 1: Comparison of Properties between PET and PEN (a 2,6-Naphthalate Polyester)

| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene 2,6-naphthalate) (PEN) | Anticipated Enhancement |

|---|---|---|---|

| Glass Transition Temp. (Tg) | ~70 °C | ~120 °C | Higher thermal resistance |

| Tensile Strength | ~55 MPa | ~90 MPa | Greater mechanical durability |

| Oxygen Permeability | High | ~5 times lower than PET | Improved barrier properties |

| UV Resistance | Poor | Excellent | Enhanced weatherability |

Precursor for Metal-Organic Frameworks (MOFs) Ligands

The de-esterified form of this compound, naphthalene-2,3-dicarboxylic acid, can serve as an organic linker or ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous, three-dimensional structures. frontiersin.orgnih.gov

Design and Synthesis of Naphthalene-2,3-dicarboxylate Based Coordination Polymers and Frameworks

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. frontiersin.org Naphthalene dicarboxylates are excellent candidates for MOF ligands due to their rigidity, which helps in the formation of robust and porous frameworks. acs.orgresearchgate.net The two carboxylate groups can coordinate with metal centers in various ways, leading to a diversity of network topologies.

While many reported naphthalene-based MOFs utilize the linear 2,6-isomer or the angled 1,4-isomer, the 2,3-isomer offers a different geometric arrangement. iucr.orgnih.gov The adjacent positioning of the carboxylate groups would act as a chelating or bridging ligand, potentially leading to the formation of unique structural motifs and framework architectures that are distinct from those created with other isomers.

Investigation of Structural Features and Porosity in MOF Architectures

The structure and porosity of a MOF are fundamentally determined by the geometry of its building blocks—the metal cluster and the organic linker. The use of naphthalene-2,3-dicarboxylate as a linker would directly influence the resulting framework's properties. Unlike the linear connectivity provided by the 2,6-isomer, which often leads to extended, non-interpenetrated structures with high surface areas, the bent nature of the 2,3-isomer could promote the formation of more complex, potentially interpenetrated, or cage-like structures.

The porosity of such MOFs, including pore size and shape, would be a direct consequence of this unique connectivity. These structural features are critical for applications such as gas storage, separation, and catalysis, as they determine which molecules can enter the pores and interact with the framework's interior surface. rsc.org The specific coordination mode of the 2,3-dicarboxylate ligand with different metal ions would allow for the fine-tuning of these structural and porous properties. nih.gov

Role in Liquid Crystal Display Materials and Optoelectronic Devices

The delocalized pi-electron system of the naphthalene core makes its derivatives promising candidates for use in optoelectronic materials. Naphthalene-based compounds are investigated for their potential in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, rod-like shape of certain naphthalene derivatives also makes them suitable for liquid crystal applications. For instance, dimethyl naphthalene-2,6-dicarboxylate is utilized in the field of liquid crystal materials.

The incorporation of this compound into polymers or as a component in molecular materials could lead to desirable optical and electronic properties. The specific arrangement of the ester groups on the naphthalene core would influence molecular packing in the solid state, which is a critical factor for charge transport and luminescent efficiency in optoelectronic devices. While specific studies on the 2,3-isomer in these applications are not widely reported, its inherent aromatic and electronic structure suggests it is a viable candidate for exploration in the development of new functional materials for displays and electronics.

Applications in Advanced Organic Synthesis

Building Block for Complex Polycyclic Aromatic Compounds and Heterocycles

The naphthalene-2,3-dicarboxylate scaffold is a fundamental building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. These compounds are of significant interest for their applications in materials science and nanotechnology.

A notable application is in the solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. researchgate.net This environmentally friendly approach addresses the challenge of the poor solubility of many polyaromatic compounds in common solvents. researchgate.net The reactivity of the ester groups allows for condensation and cyclization reactions to extend the aromatic system.

Furthermore, naphthalene (B1677914) dicarboxylates are precursors to naphthalene diimides (NDIs), a class of electron-deficient compounds used in organic electronic materials. beilstein-journals.orgnih.gov The synthesis often involves the construction of a 1,2,3,4-tetracarbonyl derivatized naphthalene core through cycloaddition reactions, which is then converted to the diimide. beilstein-journals.orgnih.gov Naphthalene units are also integrated into more complex heterocyclic structures, such as naphthalene-fused cyclopentanes, through formal [3+2] cycloaddition reactions. frontiersin.org The development of novel naphthalene-heterocycle hybrids has led to compounds with significant potential in medicinal chemistry. rsc.org

| Precursor | Reaction Type | Product Class | Reference |

| Diethyl naphthalene-2,3-dicarboxylate | Mechanochemical Synthesis | Polycyclic Aromatic Hydrocarbons | researchgate.net |

| Naphthalene dicarboxylate derivatives | Cycloaddition/Imidation | Naphthalene Diimides (NDIs) | beilstein-journals.orgnih.gov |

| 2-Naphthols and D-A cyclopropanes | [3+2] Cycloaddition | Naphthalene-fused cyclopentanes | frontiersin.org |

| 3-formyl-4H-benzo[h]chromen-4-one | Tandem Reactions | Naphthalene-heterocycle hybrids | rsc.org |

Intermediacy in the Synthesis of Dyes, Pigments, and Functional Organic Molecules

Naphthalene dicarboxylate esters are key intermediates in the production of high-performance polymers and functional organic materials. The rigid naphthalene core imparts exceptional thermal and mechanical properties to the resulting materials. A prominent example is the use of the related dimethyl naphthalene-2,6-dicarboxylate in the synthesis of poly(ethylene naphthalate) (PEN), a polyester (B1180765) with superior strength, heat resistance, and barrier properties compared to conventional polyesters like PET.

The naphthalene ring system is a common chromophore found in many dyes and pigments. researchgate.netresearchgate.net The specific substitution pattern of this compound allows for its conversion into various dye precursors. For instance, it can be a precursor for naphthalimide-based compounds, which are known for their strong fluorescence and are used in creating fluorescent dyes. researchgate.net The synthesis of universal dyes, capable of dyeing different types of fibers, has been achieved using naphthalene-based starting materials through diazo coupling reactions. researchgate.net Additionally, naphthalene-based azo dyes have been synthesized and applied as disperse dyes for polyester fibers. researchgate.net

| Intermediate | Target Molecule/Material | Application Area | Reference |

| Naphthalene dicarboxylate esters | Poly(ethylene naphthalate) (PEN) | High-performance polymers, specialty films | |

| Naphthalene derivatives | Naphthalimide-based compounds | Fluorescent dyes | researchgate.net |

| Naphthalene derivatives | Universal Azo Dyes | Textile dyeing | researchgate.net |

| Naphthalene derivatives | Disperse Azo Dyes | Polyester fiber dyeing | researchgate.net |

Photochemical Rearrangements and Cycloaddition Reactions Leading to Novel Molecular Architectures

The photochemical behavior of naphthalene derivatives, including this compound, provides pathways to unique and complex molecular structures. These reactions leverage light energy to overcome kinetic barriers, leading to products not easily accessible through thermal methods.

One of the most significant photochemical applications is the synthesis of benzosemibullvalene derivatives. The related dimethyl 1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarboxylate undergoes photochemical rearrangement to form these strained, polycyclic architectures. acs.org Such reactions are pivotal in exploring novel molecular frameworks.

Naphthalene derivatives also participate in various cycloaddition reactions. Photochemical [2+2] cycloadditions of compounds like naphthalene acrylic acids are used to create highly substituted cyclobutane (B1203170) rings. rsc.org Furthermore, visible-light-mediated intermolecular dearomative [4+2] cycloaddition reactions of naphthalenes with dienophiles like vinyl benzenes can produce complex bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govresearchgate.net This approach is powerful for transforming flat, two-dimensional aromatic compounds into three-dimensional, sp³-rich structures, which is of great interest in medicinal chemistry and materials science. nih.govresearchgate.net

| Reactant Type | Reaction Type | Product Architecture | Key Feature | Reference |

| Dimethyl 1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarboxylate | Photochemical Rearrangement | Benzosemibullvalene derivatives | Synthesis of strained polycyclic systems | acs.org |

| Naphthalene acrylic acids | Photochemical [2+2] Cycloaddition | Substituted cyclobutanes | Formation of four-membered rings | rsc.org |

| 2-Acyl naphthalenes and styrenes | Visible-light [4+2] Cycloaddition | Bicyclo[2.2.2]octa-2,5-dienes | Dearomatization to 3D scaffolds | nih.govresearchgate.net |

Synthesis of Specialized Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, excellent platforms for the design of fluorescent probes and chemical sensors. researchgate.net These molecules are engineered to exhibit changes in their fluorescence properties—such as intensity or wavelength—upon interaction with specific analytes.

A key intermediate, dimethyl 6-(N,N-dimethylamino)naphthalene-2,3-dicarboxylate, is used to prepare 6-dimethylaminonaphthalimide (6-DMN) based fluorophores. researchgate.net These fluorophores are environment-sensitive, showing low fluorescence in aqueous solutions but becoming highly fluorescent in nonpolar environments, a property utilized for studying protein interactions and cellular membranes. researchgate.net

The synthesis of distyrylnaphthalene derivatives, which begins with dimethyl 2,6-naphthalene dicarboxylate, has produced highly fluorescent probes for the visualization of cellular membranes. nih.gov By modifying the core naphthalene structure, probes with high selectivity and sensitivity for specific ions, such as Al³⁺ and Cu²⁺, have been developed. mdpi.comresearchgate.net These sensors enable the quantitative detection of target ions in various media, including biological and environmental samples. mdpi.com

| Naphthalene Precursor | Probe/Sensor Type | Target Analyte/Application | Principle of Operation | Reference |

| Dimethyl 6-(N,N-dimethylamino)naphthalene-2,3-dicarboxylate | Environment-sensitive fluorophore (6-DMN) | Hydrophobic sites in proteins/membranes | Solvatochromism | researchgate.net |

| Dimethyl 2,6-naphthalene dicarboxylate | Distyrylnaphthalene derivatives | Cellular membranes | Fluorescence imaging | nih.gov |

| Naphthalene derivative with Schiff base | Fluorescent probe | Aluminum ions (Al³⁺) | Chelation-enhanced fluorescence | mdpi.com |

| Naphthalene anhydride (B1165640) derivative | Fluorescent probe | Copper ions (Cu²⁺) | Fluorescence quenching | researchgate.net |

Potential for Organometallic Chemistry and Catalysis

Diethyl Naphthalene-2,3-dicarboxylate as a Ligand Precursor for Transition Metal Complexes

This compound typically functions as a ligand precursor rather than a direct coordinating agent. In this role, the ester is a stable, soluble starting material that undergoes hydrolysis to form the corresponding naphthalene-2,3-dicarboxylate anion. This hydrolysis can occur in a separate step before the complexation reaction or in situ during the synthesis of the metal complex, often facilitated by the reaction conditions (e.g., in the presence of a base or under solvothermal conditions).

Once formed, the naphthalene-2,3-dicarboxylate dianion is a versatile ligand. The two carboxylate groups can coordinate to metal ions in various modes, which is a key factor in determining the final structure and properties of the resulting complex. mdpi.com The potential coordination modes for carboxylate ligands are diverse and include:

Monodentate: One carboxylate oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center.

Bidentate Bridging: The two oxygen atoms of a single carboxylate group bind to two different metal centers, forming a bridge.

Multi-metal Bridging: The carboxylate groups can bridge multiple metal ions, leading to the formation of extended one-, two-, or three-dimensional networks, such as those found in MOFs. mdpi.com

The rigid naphthalene (B1677914) backbone between the two carboxylate groups imposes a specific spatial separation and orientation, influencing the topology of the resulting coordination polymer or framework. This structural rigidity is highly desirable for creating materials with predictable and stable porous structures.

Synthesis and Characterization of Metal-Naphthalene-2,3-dicarboxylate Complexes

While specific research on complexes derived from the 2,3-isomer is limited, the synthesis and characterization of complexes from other naphthalene dicarboxylate isomers, such as naphthalene-2,6-dicarboxylate, provide a clear blueprint for potential methodologies. Solvothermal synthesis is a common and effective method for preparing such crystalline materials. frontiersin.org In this technique, the metal salt and the ligand precursor (like this compound or its corresponding dicarboxylic acid) are heated in a solvent within a sealed vessel.

The choice of metal ion, solvent, temperature, and the presence of modulating agents can significantly influence the final product's structure. For instance, studies on yttrium-naphthalene-2,6-dicarboxylate systems have shown that adding different modulators (like water or other carboxylic acids) can direct the synthesis toward different structural polymorphs, each with unique coordination environments and network topologies. frontiersin.org

Characterization of these complexes relies on a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to match it with the structure determined from a single crystal. frontiersin.org

Spectroscopic Methods (FT-IR, UV-Vis): Infrared spectroscopy can confirm the coordination of the carboxylate groups to the metal centers by observing shifts in the C=O stretching frequencies.

Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the complexes and to study their decomposition behavior.

The following interactive table summarizes synthetic conditions for a series of Yttrium-Naphthalene-2,6-dicarboxylate MOFs, illustrating how varying reaction components can lead to different structural outcomes. This serves as an example of the synthetic strategies that could be applied to the 2,3-isomer. frontiersin.org

| Compound | Metal Source | Modulator | Final Structure |

| 1 | YCl₃ | None (in DMF) | [Y₂(NDC)₃(DMF)₂]n |

| 2 | Y(NO₃)·6H₂O | Water | [Y₃(NDC)₄(DMF)₄(NO₃)]n |

| 4 | Y(NO₃)·6H₂O | Acetic Acid | [Y(NDC)(CH₃CO₂)(DMF)]n |

Data derived from studies on the Naphthalene-2,6-dicarboxylate (NDC) isomer. frontiersin.org

Catalytic Applications of Organometallic Species Derived from this compound

The potential catalytic applications of organometallic species derived from this compound are largely theoretical at this stage, based on the properties of analogous materials. Metal-organic frameworks and coordination polymers built from similar aromatic dicarboxylate linkers are widely investigated as heterogeneous catalysts.

The catalytic activity in such materials can arise from several features:

Open Metal Sites: If the metal ions within the framework are not fully coordinated, they can act as Lewis acid sites to catalyze a variety of organic reactions.

Functionalized Pores: The pores of the framework can be designed to selectively adsorb specific substrates, potentially leading to shape-selective catalysis.

Post-Synthetic Modification: The naphthalene ring itself could be chemically modified after the framework is constructed to introduce catalytically active sites.

While specific examples involving naphthalene-2,3-dicarboxylate are not well-documented in current literature, the broader class of metal-carboxylate frameworks has shown promise in areas such as gas storage, separation, and heterogeneous catalysis. Further research is needed to synthesize and evaluate the catalytic performance of complexes and frameworks specifically derived from this compound.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes has spurred research into innovative synthetic routes for Diethyl Naphthalene-2,3-dicarboxylate that minimize waste and energy consumption. A significant emerging trend is the application of mechanochemistry, a solvent-free technique that uses mechanical force to initiate and sustain chemical reactions. bohrium.comnih.govacs.orgresearchgate.netdigitellinc.com

Recent studies have demonstrated the successful synthesis of this compound through mechanochemical methods, such as ball milling. researchgate.net This approach offers several advantages over traditional solvent-based syntheses, including reduced reaction times, circumvention of hazardous solvents, and often, higher yields. The solid-state nature of mechanochemical reactions makes it a particularly attractive option for the synthesis of polyaromatic hydrocarbons, which frequently suffer from poor solubility in common organic solvents. researchgate.net

Future research in this area will likely focus on optimizing mechanochemical synthesis parameters to enhance efficiency and scalability. Furthermore, the exploration of other sustainable synthetic techniques, such as enzymatic catalysis and flow chemistry, could open new avenues for the green production of this compound and its derivatives. york.ac.uk The development of catalytic systems that operate under mild conditions with high atom economy will be a key focus.

Table 1: Comparison of Synthetic Methodologies for Aromatic Dicarboxylate Esters

| Methodology | Advantages | Challenges |

| Conventional Synthesis | Well-established procedures. | Often requires harsh conditions, hazardous solvents, and can generate significant waste. |

| Mechanochemistry | Solvent-free, reduced reaction times, high yields, environmentally friendly. bohrium.comnih.govacs.orgresearchgate.netdigitellinc.comresearchgate.net | Scalability for industrial production requires further development. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts. york.ac.uk | Enzyme stability and cost can be limiting factors. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for automation and scalability. | Initial setup costs can be high. |

Development of Advanced Functional Materials with Tunable Properties

The rigid and planar structure of the naphthalene (B1677914) core in this compound makes it an excellent building block for the creation of advanced functional materials. Naphthalene dicarboxylate esters are known to be crucial monomers in the synthesis of high-performance polyesters, such as poly(ethylene naphthalate) (PEN), which exhibits superior thermal and mechanical properties compared to conventional polyesters. researchgate.net

While much of the existing research has focused on other isomers, the unique substitution pattern of this compound offers opportunities to create novel polymers with distinct properties. By incorporating this monomer into copolymers with various diols and other diacids, it is possible to fine-tune the material's characteristics, such as thermal stability, mechanical strength, and optical properties. researchgate.net

Another promising area of research is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). nih.govfrontiersin.orgnih.govrsc.orgresearchgate.net MOFs are highly porous materials with a wide range of applications, including gas storage, separation, and catalysis. The geometry and electronic nature of the this compound ligand could lead to the formation of MOFs with unique topologies and functionalities. Future work will likely involve the synthesis and characterization of such materials and the exploration of their performance in various applications.

Integration with Green Chemistry Principles and Environmentally Benign Processes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijcce.ac.irijcce.ac.ir The development of this compound synthesis and its applications is increasingly being guided by these principles.

As mentioned, mechanochemistry represents a significant step towards greener synthesis by eliminating the need for bulk solvents. bohrium.comnih.govacs.orgresearchgate.netdigitellinc.comresearchgate.net Further research into solvent-free reaction conditions for the derivatization and polymerization of this compound will be crucial. This includes exploring solid-state polymerization techniques and reactive extrusion processes.

Moreover, the lifecycle of materials derived from this compound is an important consideration. Future research will need to address the biodegradability and recyclability of polymers and other materials incorporating this compound. The design of materials that can be easily deconstructed into their constituent monomers would represent a significant advancement in sustainable materials science. The use of bio-based starting materials for the synthesis of the naphthalene core itself is another long-term goal that aligns with green chemistry principles.

Design of Highly Sensitive Spectroscopic Probes and Imaging Agents

Naphthalene derivatives are well-known for their fluorescent properties, which make them attractive candidates for the development of spectroscopic probes and imaging agents. nih.govnih.gov The extended π-system of the naphthalene ring can give rise to strong fluorescence emission, and the introduction of functional groups can modulate these properties, allowing for the design of sensors for specific analytes or cellular components.

While the direct application of this compound as a fluorescent probe has not been extensively explored, its structural features suggest significant potential. The ester groups can be hydrolyzed or transesterified to introduce other functionalities that could act as binding sites for ions or biomolecules. Furthermore, the photophysical properties of the naphthalene core are sensitive to the local environment, which could be exploited for the development of probes that report on changes in polarity or viscosity. researchgate.net

Future research in this area will involve the synthesis of novel derivatives of this compound and the systematic investigation of their photophysical properties. This includes studying their absorption and emission spectra, quantum yields, and fluorescence lifetimes in various environments. The development of probes with large Stokes shifts and high photostability will be a key objective for practical applications in biological imaging and environmental sensing. The related compound, naphthalene-2,3-dicarboxaldehyde, has been used for the derivatization of biomolecules for analytical separations, highlighting the utility of the 2,3-disubstituted naphthalene scaffold in bioanalysis. nih.govresearchgate.net

Expanding Theoretical Understanding Through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the properties of molecules and materials. mdpi.comresearchgate.netssrn.commdpi.comresearchgate.net In the context of this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and spectroscopic properties.